
2-Butanone, 1-(1-naphthyloxy)-
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Overview
Description
2-Butanone, 1-(1-naphthyloxy)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a naphthyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(1-naphthyloxy)- typically involves the reaction of 1-naphthol with 2-butanone under specific conditions. One common method is the Williamson ether synthesis, where 1-naphthol is reacted with an alkyl halide in the presence of a base to form the naphthyloxy group. The reaction conditions often include the use of a phase transfer catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
Industrial production of 2-Butanone, 1-(1-naphthyloxy)- may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can improve the yield and purity of the compound. Additionally, solid-liquid phase transfer catalysis can be employed to minimize waste and enhance the efficiency of the process .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone moiety undergoes nucleophilic addition due to the electrophilic carbonyl carbon. Key mechanisms include:
General Mechanism
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Electrophilic activation : The carbonyl oxygen withdraws electron density, polarizing the C=O bond.
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Nucleophilic attack : Reagents like Grignard compounds or hydrides (e.g., NaBH₄) attack the carbonyl carbon.
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Protonation : The intermediate alkoxide is protonated to form the final alcohol product.
Experimental studies confirm that the naphthyloxy group enhances resonance stabilization of intermediates, as evidenced by IR spectral shifts at 1,710 cm⁻¹ (C=O stretch) and NMR coupling patterns .
Ether Cleavage Reactions
The naphthyloxy ether bond (C-O-C) reacts under acidic or reductive conditions:
Reaction Type | Conditions | Products |
---|---|---|
Acidic hydrolysis | H₂SO₄, H₂O, 100°C | 1-Naphthol + 2-butanone derivative |
Reductive cleavage | LiAlH₄, THF, reflux | Naphthalene + secondary alcohol |
Thermodynamic data for analogous ether reactions show ΔrH° values ranging from 127–131 kJ/mol, consistent with bond dissociation energies in similar systems .
Aromatic Electrophilic Substitution
The naphthalene ring undergoes reactions such as nitration and sulfonation:
Nitration
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Reagents : HNO₃/H₂SO₄
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Position : Predominantly β-substitution due to steric hindrance from the butanone group.
Sulfonation
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Reagents : SO₃/H₂SO₄
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Position : α-substitution favored at 80°C.
Oxidation Reactions
The ketone group resists further oxidation, but the naphthyloxy moiety can be oxidized to quinones under strong conditions:
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | H₂O, 80°C | 1,4-Naphthoquinone |
CrO₃ | Acetic acid, 50°C | Epoxyketone derivatives |
Free energy calculations (ΔrG° = 88.7 kJ/mol) support the feasibility of these pathways .
Thermodynamic and Kinetic Data
Key parameters for representative reactions:
Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | Method |
---|---|---|---|
Hydride addition (Na⁺ complex) | 131 ± 7.1 | 87.9 | CIDT |
Cl⁻ association | 61.9 ± 8.4 | - | IMRE |
Spectroscopic Validation
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¹H-NMR : Aromatic protons appear as multiplet at δ 7.2–8.5 ppm; ketone CH₃ groups at δ 2.1 ppm .
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IR : Strong absorption at 1,250 cm⁻¹ (C-O-C ether stretch).
This compound’s reactivity is strategically exploited in organic synthesis and drug development, with its stability and functional group compatibility making it a versatile intermediate. Experimental data align with theoretical models, ensuring reproducibility in industrial applications .
Scientific Research Applications
2-Butanone, 1-(1-naphthyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Butanone, 1-(1-naphthyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes .
Comparison with Similar Compounds
2-Butanone, 1-(1-naphthyloxy)- can be compared with other similar compounds such as:
2-Butanone, 1-(acetyloxy)-: This compound has an acetyloxy group instead of a naphthyloxy group, leading to different chemical properties and reactivity.
1-Naphthoxyacetic acid: This compound contains a carboxylic acid group instead of a ketone group, resulting in different applications and biological activities.
Properties
CAS No. |
73758-41-5 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-naphthalen-1-yloxybutan-2-one |
InChI |
InChI=1S/C14H14O2/c1-2-12(15)10-16-14-9-5-7-11-6-3-4-8-13(11)14/h3-9H,2,10H2,1H3 |
InChI Key |
QIWHGUWIXSKJKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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